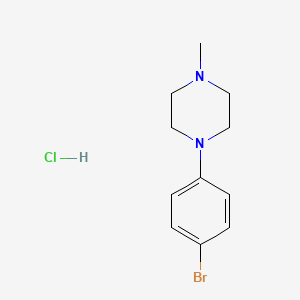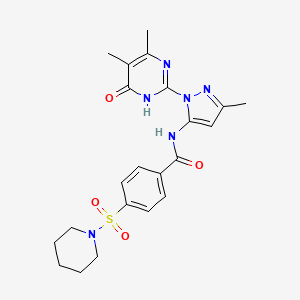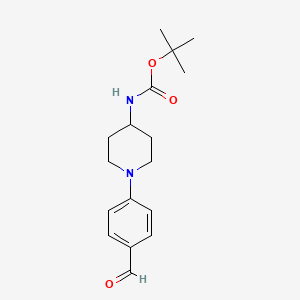![molecular formula C15H27NO3 B2937015 trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde CAS No. 180046-90-6](/img/structure/B2937015.png)
trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde
Vue d'ensemble
Description
“trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde” is a chemical compound with the CAS Number: 180046-90-6 . It has a molecular weight of 241.33 and its IUPAC name is tert-butyl (4-formylcyclohexyl)methylcarbamate . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C13H23NO3 . The InChI code for this compound is 1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16)/t10-,11- .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 241.33 and its storage temperature is 4°C .Applications De Recherche Scientifique
Chemoenzymatic Synthesis of Optically Active Diamines
The compound is utilized in the chemoenzymatic synthesis of optically active primary–tertiary trans-cycloalkane-1,2-diamines, serving as a precursor in the synthesis of various vicinal primary–tertiary diamines. This involves a three-step sequence including reductive-amination of an aromatic aldehyde, N-methylation, and finally, cleavage of the Boc group to obtain high yields of trans-N-(arylmethyl)-N-methylcyclopentane- and cyclohexane-1,2-diamines (Quijada et al., 2009).
Synthesis of Oligomers
Another application is in the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, obtained from a process starting with benzyl-N-Boc-(3R)-aminobutanoate. These oligomers, which exhibit ordered structures suggestive of their potential as new classes of pseudoprolines, are synthesized through cyclization and rearrangement catalyzed by Sn(OTf)2 (Lucarini & Tomasini, 2001).
Higher Order Tubular Constructs
The compound is also instrumental in the self-assembly of noncyclic bis-D- and L-tripeptides into higher order tubular constructs, demonstrating the ability to form highly H-bonded helical open-ended tubular superstructures. This showcases its utility in creating complex molecular architectures (Hanessian et al., 2008).
Access to Carboannulated and Functionalized Triazolopyridines
Furthermore, it serves as a key starting material in the synthesis of carboannulated and functionalized [1,2,3]triazolo[4,5-b]pyridines, highlighting its versatility in the construction of heterocyclic compounds through reactions with cycloalkanones and other reactants (Syrota et al., 2020).
Safety and Hazards
The safety data sheet for “trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and wear chemical impermeable gloves . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVWCWFKYRHGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)


![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2936949.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2936952.png)


![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)
